Butalamine hydrochloride

Vue d'ensemble

Description

Butalamine hydrochloride is a pharmaceutical compound primarily recognized for its vasodilatory properties. It is used to dilate blood vessels, which can be beneficial in treating conditions such as peripheral vascular diseases and certain cardiovascular ailments . The compound is classified as a derivative of butylamine, distinguished by its specific molecular structure that enables effective interaction with biological targets .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of butalamine hydrochloride involves several steps:

Reaction of Benzamidoxime with Chlorine: Benzamidoxime reacts with chlorine to form an intermediate compound.

Reaction with Cyanamide: The intermediate compound then reacts with cyanamide to produce 5-amino-3-phenyl-1,2,4-oxadiazole.

Base-Catalyzed Alkylation: The final step involves the base-catalyzed alkylation of 5-amino-3-phenyl-1,2,4-oxadiazole with dibutylaminoethyl chloride to yield butalamine.

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity. The process involves precise control of temperature, pressure, and reagent concentrations to achieve the desired product efficiently .

Analyse Des Réactions Chimiques

Reaction Pathway

-

Oxadiazole Ring Formation :

Benzamidoxime (1) reacts with chlorine, followed by treatment with cyanamide (3), to yield 5-amino-3-phenyl-1,2,4-oxadiazole (4) . -

Alkylation :

The oxadiazole intermediate undergoes base-catalyzed alkylation with dibutylaminoethyl chloride (5) to form butalamine, which is subsequently treated with HCl to yield the hydrochloride salt .

Key Conditions and Catalysts

-

Chlorination : Requires stoichiometric chlorine gas under controlled conditions .

-

Alkylation : Utilizes strong bases (e.g., NaOH) in polar aprotic solvents like THF .

Reactivity of the 1,2,4-Oxadiazole Core

The oxadiazole ring dictates much of the compound’s reactivity:

Nucleophilic Substitution

-

The electron-deficient oxadiazole undergoes nucleophilic attack at the C-5 position, particularly under acidic or basic conditions .

-

Example : Reaction with amines or alkoxides leads to substitution products, though specific data for this compound remains limited .

Ring-Opening Reactions

-

Strong reducing agents (e.g., LiAlH₄) can cleave the oxadiazole ring, producing amidine derivatives.

-

Acidic hydrolysis may yield carboxylic acids or amides, depending on conditions.

Amine Hydrochloride Reactivity

The protonated dibutylaminoethyl group participates in acid-base reactions:

Neutralization

-

Treatment with strong bases (e.g., NaOH) regenerates the free amine:

Salt Metathesis

-

Anion exchange with silver nitrate or other halophiles replaces Cl⁻ with alternative counterions (e.g., NO₃⁻) .

Thermal Degradation

-

Decomposes above 200°C, releasing HCl and forming aromatic byproducts (e.g., substituted benzenes) .

Hydrolytic Stability

-

Stable in aqueous solutions at pH 4–6 but hydrolyzes rapidly under strongly acidic (pH < 2) or alkaline (pH > 9) conditions .

Pharmacological Reactivity

While not a chemical reaction, this compound’s vasodilatory action involves reversible binding to vascular smooth muscle K⁺ channels, facilitating vasodilation .

Applications De Recherche Scientifique

Therapeutic Applications

-

Cardiovascular Diseases :

- Vasodilation : Butalamine hydrochloride acts as a vasodilator, promoting relaxation of vascular smooth muscles, which leads to improved blood flow and reduced workload on the heart . This property makes it beneficial for patients with conditions such as peripheral arterial insufficiency.

- Clinical Trials : In a double-blind placebo-controlled trial involving patients with peripheral arterial insufficiency, this compound significantly improved walking distances and muscle ergometry results after eight weeks of treatment .

- Peripheral Arterial Disease :

-

Other Potential Uses :

- Anti-inflammatory Properties : There is emerging evidence suggesting that this compound may possess anti-inflammatory effects, which could be beneficial in treating various inflammatory conditions .

- Research on Analogues : Studies have indicated that derivatives of butalamine may have applications in cancer prevention and antifungal treatments, showcasing its potential versatility beyond cardiovascular applications .

Study 1: Efficacy in Peripheral Arterial Insufficiency

- Objective : To evaluate the impact of this compound on exercise tolerance.

- Methodology : A randomized controlled trial involving 32 participants with Fontaine stage II peripheral arterial insufficiency.

- Results : After eight weeks, patients receiving butalamine showed a statistically significant improvement in walking distance and muscle perfusion compared to those receiving a placebo .

Study 2: Long-Term Treatment of Obliterative Arteritis

- Objective : To assess the long-term effects of butalamine on obliterative arteritis.

- Follow-Up : A study involving 42 cases monitored over one year indicated sustained improvements in rheographic control and symptom relief among patients treated with this compound .

Data Summary

Mécanisme D'action

The primary mechanism of action of butalamine hydrochloride involves the relaxation of smooth muscles in the blood vessel walls. This is achieved by inhibiting the influx of calcium ions, which play a crucial role in muscle contraction. By blocking these ions, this compound reduces the tension in the blood vessel walls, leading to dilation and improved blood flow . Additionally, it may have mild antiplatelet properties, helping to prevent blood clot formation .

Comparaison Avec Des Composés Similaires

Butylamine: A simple alkylamine that shares structural similarities with butalamine hydrochloride but lacks its vasodilatory properties.

Phenyloxadiazoles: A class of compounds that includes this compound, characterized by a benzene ring linked to a 1,2,4-oxadiazole ring.

Uniqueness: this compound is unique due to its specific molecular structure, which allows it to effectively interact with biological targets and exert its vasodilatory effects. Its ability to inhibit calcium ion influx and relax smooth muscles distinguishes it from other similar compounds .

Propriétés

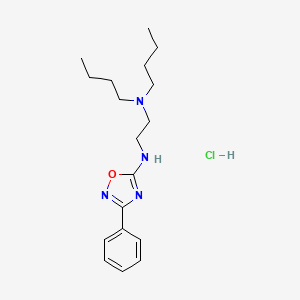

IUPAC Name |

dibutyl-[2-[(3-phenyl-1,2,4-oxadiazol-5-yl)amino]ethyl]azanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O.ClH/c1-3-5-13-22(14-6-4-2)15-12-19-18-20-17(21-23-18)16-10-8-7-9-11-16;/h7-11H,3-6,12-15H2,1-2H3,(H,19,20,21);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEDBAQIHPGWNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[NH+](CCCC)CCNC1=NC(=NO1)C2=CC=CC=C2.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28875-47-0, 56974-46-0 | |

| Record name | 1,2-Ethanediamine, N1,N1-dibutyl-N2-(3-phenyl-1,2,4-oxadiazol-5-yl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28875-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butalamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056974460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.